1-Bromo-4-butylbenzene
Overview
Description
1-Bromo-4-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is a derivative of benzene, where a bromine atom is substituted at the para position relative to a butyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Bromo-4-butylbenzene is a chemical compound that primarily targets organic compounds and biological materials in life science-related research . The exact targets can vary depending on the specific reaction or process in which it is involved.
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is part of a broader class of reactions known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of other organic compounds. For instance, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid . It also participates in free radical reactions, such as those involving N-bromosuccinimide .
Pharmacokinetics
The compound has a low gastrointestinal absorption and is considered to be BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.9 (iLOGP) and 4.42 (XLOGP3) . Its water solubility is moderately low, with a Log S (ESOL) of -4.15 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other compounds. For example, it is used in the preparation of 4-tert-butyl-phenylboronic acid, 1-deoxy analogs of CP-47,497 and CP-55,940 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butylbenzene can be synthesized through the bromination of 4-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 4-butylbenzene.
Scientific Research Applications
1-Bromo-4-butylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the preparation of liquid crystals and other advanced materials.
Chemical Biology: It serves as a building block in the synthesis of biologically active molecules and probes for studying biological systems.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
- 1-Bromo-4-propylbenzene
- 1-Bromo-4-tert-butylbenzene
- 4-Bromotoluene
Comparison: 1-Bromo-4-butylbenzene is unique due to the presence of a butyl group, which imparts specific steric and electronic properties. Compared to 1-Bromo-4-propylbenzene, it has a longer alkyl chain, which can influence its reactivity and solubility. 1-Bromo-4-tert-butylbenzene has a bulkier tert-butyl group, leading to different steric effects in reactions. 4-Bromotoluene, with a methyl group, is less sterically hindered and may exhibit different reactivity patterns.
Properties
IUPAC Name |
1-bromo-4-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGVKVZXDWGJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334540 | |
Record name | 1-Bromo-4-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41492-05-1 | |
Record name | 1-Bromo-4-butylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41492-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-butylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-bromo-4-butyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with using 2-pyridyl nucleophiles in the Suzuki-Miyaura reaction, and how does the research address this?
A1: The Suzuki-Miyaura reaction, while highly valuable for carbon-carbon bond formation, faces challenges when using 2-pyridyl nucleophiles like 2-pyridyl boronates. These challenges stem from:
Q2: How does 1-bromo-4-butylbenzene specifically contribute to the research findings?
A2: this compound serves as a model aryl bromide in the study to investigate the effectiveness of various catalysts and reaction conditions for the Suzuki-Miyaura coupling with 2-pyridyl boronates []. The successful coupling of this compound with lithium triisopropyl 2-pyridylboronate (A) under the optimized conditions, utilizing palladium catalysts supported by phosphite or phosphine oxide ligands, provides strong evidence for the efficacy of the developed method.
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